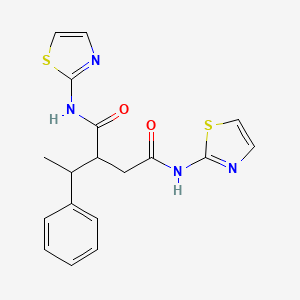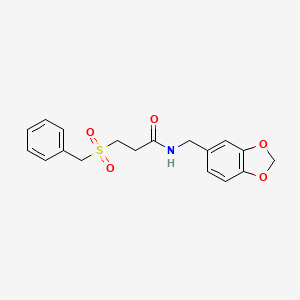![molecular formula C18H22N2O4S B4191720 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate](/img/structure/B4191720.png)
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate
Descripción general
Descripción
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate, also known as Mecarbinate, is a carbamate derivative that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized through a specific method and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine, which can enhance muscle contraction and nerve impulse transmission. This compound has also been found to have a reversible mechanism of action, which makes it useful in the study of enzyme kinetics.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to enhance muscle contraction and nerve impulse transmission, which can have implications for the treatment of neuromuscular disorders. Additionally, this compound has been found to have a low toxicity profile, making it a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful in the study of diseases such as Alzheimer's and Parkinson's. It also has a reversible mechanism of action, which makes it useful in the study of enzyme kinetics. However, this compound has some limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has a relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate. One area of research is the development of new derivatives of this compound with improved properties such as increased solubility and longer half-life. Another area of research is the study of the long-term effects of this compound on cognitive function and neuromuscular function. Additionally, this compound could be studied in the context of other diseases such as multiple sclerosis and myasthenia gravis. Finally, the use of this compound in the development of new therapies for neuromuscular disorders could be explored.
Aplicaciones Científicas De Investigación
1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl (4-methylphenyl)carbamate has been widely used in scientific research due to its unique chemical properties. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes this compound useful in the study of diseases such as Alzheimer's and Parkinson's, which are characterized by a decrease in acetylcholine levels. This compound has also been used in the study of muscle contraction and nerve impulse transmission.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)sulfonylamino]propan-2-yl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-4-8-16(9-5-13)20-18(21)24-15(3)12-19-25(22,23)17-10-6-14(2)7-11-17/h4-11,15,19H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQDXDSAERLZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)CNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorobenzyl)thio]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B4191640.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191646.png)
![N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4191651.png)


![1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide](/img/structure/B4191682.png)
![4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4191688.png)
![[(3-{[(2-methoxyethyl)(3-thienylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4191700.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4191709.png)
![N-1-adamantyl-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4191716.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4191722.png)
![N-(2,4-dimethylphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B4191735.png)
![1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4191736.png)
